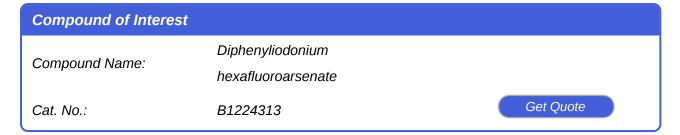


# The Rise of Diaryliodonium Salts in Photochemistry: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Diaryliodonium salts have emerged from relative obscurity to become powerful and versatile reagents in modern photochemistry. Initially explored for their utility as photoacid generators in cationic polymerizations, their applications have expanded dramatically with the advent of photoredox catalysis.[1][2] These air- and moisture-stable compounds serve as potent arylating agents, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds under mild, visible-light-mediated conditions.[2][3] Their unique photochemical reactivity, proceeding through both radical and cationic intermediates, has positioned them as indispensable tools in organic synthesis and materials science. This guide provides an in-depth technical overview of the discovery, mechanisms, and applications of diaryliodonium salts in photochemistry, complete with experimental protocols and quantitative data to facilitate their adoption in research and development.

# Introduction to Diaryliodonium Salts in Photochemistry

Diaryliodonium salts ( $Ar_2I^+X^-$ ) are hypervalent iodine(III) compounds characterized by two aryl groups attached to a central iodine atom, with a counteranion ( $X^-$ ) such as a halide, triflate, or hexafluorophosphate. Their journey in photochemistry began with their identification as efficient



photoacid generators (PAGs).[1] Upon UV irradiation, they undergo photolysis to produce strong Brønsted acids, which can initiate cationic polymerizations of monomers like epoxides and vinyl ethers.[1][4] This property found significant applications in coatings, adhesives, and microelectronics.[5][6]

The resurgence of interest in diaryliodonium salts is intrinsically linked to the development of visible-light photoredox catalysis. In these systems, a photocatalyst, upon light absorption, can engage in a single-electron transfer (SET) with the diaryliodonium salt.[3][7] This process generates a highly reactive aryl radical and an aryl iodide, unlocking a plethora of synthetic transformations that are often difficult to achieve through traditional thermal methods.[3][7]

## **Fundamental Photochemical Pathways**

The photochemical reactivity of diaryliodonium salts can be broadly categorized into two main pathways: direct photolysis and photosensitization.

## **Direct Photolysis**

Upon direct irradiation with UV light, diaryliodonium salts can undergo both homolytic and heterolytic cleavage of the carbon-iodine bond.[1][8]

- Homolytic Cleavage: This pathway generates an aryl radical and an aryliodonium radical cation. This is the predominant pathway in triplet-sensitized photolysis.[8]
- Heterolytic Cleavage: This pathway leads to the formation of an aryl cation and an aryl iodide. Direct photolysis tends to favor this pathway.[8]

The resulting reactive intermediates can then interact with solvents or other molecules in the reaction medium. In the presence of a proton source (like residual water), the aryl cation can lead to the formation of a Brønsted acid, which is the basis for their use as photoacid generators.[1]



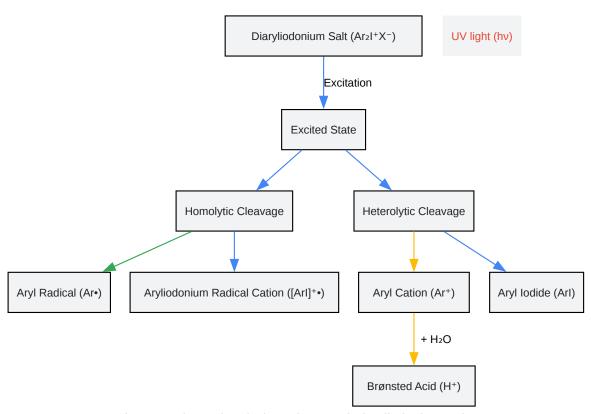


Figure 1: Direct Photolysis Pathways of Diaryliodonium Salts

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Caption: Direct Photolysis Pathways of Diaryliodonium Salts.

### **Photosensitization and Photoredox Catalysis**

In the visible light region, where diaryliodonium salts often have poor absorption, photosensitizers or photocatalysts are employed.[4][9] The mechanism typically involves a single-electron transfer (SET) from the excited state of the photocatalyst to the diaryliodonium salt.

A common example is the use of a ruthenium(II) or iridium(III) complex as a photocatalyst. The general cycle is as follows:



- The photocatalyst (PC) absorbs visible light and is promoted to an excited state (PC\*).
- The excited photocatalyst (PC\*) donates an electron to the diaryliodonium salt in an oxidative quenching cycle. This generates the oxidized form of the photocatalyst (PC+), an aryl radical (Ar•), and an aryl iodide (Arl).
- The aryl radical can then engage in various chemical transformations, such as addition to an isonitrile.
- The oxidized photocatalyst (PC+) is reduced back to its ground state by a sacrificial electron donor or through another productive step in the catalytic cycle, thus closing the loop.

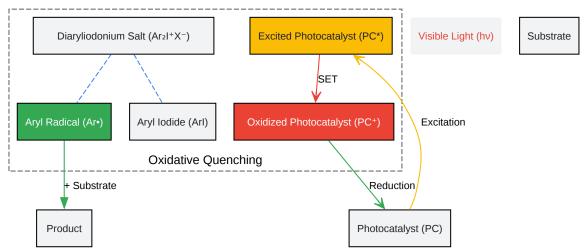


Figure 2: General Photocatalytic Cycle for Aryl Radical Generation

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Caption: General Photocatalytic Cycle for Aryl Radical Generation.

# **Key Applications and Quantitative Data Photoinitiated Cationic Polymerization**



Diaryliodonium salts are highly efficient photoinitiators for cationic polymerization.[1] The quantum yields for the formation of the protonic acid ( $\Phi P$ ) are often high, indicating an efficient conversion of light energy into initiating species.

Diaryliodoniu m Salt	Counteranio n	Monomer	Photosensiti zer	Quantum Yield (ΦP)	Reference
Diphenyliodo nium	PF <sub>6</sub> -	Cyclohexene Oxide	None (Direct)	0.2	[1]
Diphenyliodo nium	AsF <sub>6</sub> <sup>-</sup>	Styrene Oxide	Anthracene	1.2	[8]
(4- Octyloxyphen yl)phenyliodo nium	PF <sub>6</sub> -	3,4- Epoxycyclohe xylmethyl- 3',4'- epoxycyclohe xane carboxylate	ITX	0.7	[4]

Table 1: Representative Quantum Yields for Acid Generation

## **Photoredox-Catalyzed Arylation Reactions**

A significant application of diaryliodonium salts is in photoredox-catalyzed C-C and C-heteroatom bond formation.[2] The efficiency of these reactions is often influenced by the electronic properties of the aryl groups on the iodonium salt.

For instance, in the arylation of isonitriles to form benzamides, electron-withdrawing groups (EWG) on the diaryliodonium salt generally lead to higher yields compared to electron-donating groups (EDG).[3]



Diaryliodonium Salt (Ar₂I+X <sup>-</sup> )	Substituent on Aryl Group	Isonitrile	Yield (%)	Reference
Bis(4- fluorophenyl)iodo nium triflate	4-F (EWG)	2,6- Dimethylphenyl isocyanide	67	[3]
Diphenyliodoniu m triflate	H (Neutral)	2,6- Dimethylphenyl isocyanide	55	[3]
Bis(4- methoxyphenyl)i odonium triflate	4-OMe (EDG)	2,6- Dimethylphenyl isocyanide	32	[3]
Bis(3,5- ditrifluoromethyl)i odonium triflate	3,5-(CF <sub>3</sub> ) <sub>2</sub> (Strong EWG)	2,6- Dimethylphenyl isocyanide	18	[3]

Table 2: Effect of Substituents on the Yield of Photoredox Arylation of Isonitriles[3]

# Experimental Protocols General Protocol for Synthesis of Diaryliodonium Salts

A variety of methods exist for the synthesis of diaryliodonium salts.[10][11] A common modern approach involves the one-pot reaction of an aryl iodide and an arene.



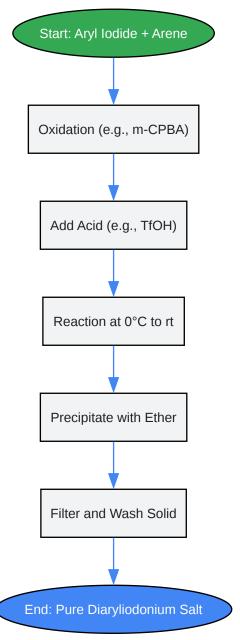


Figure 3: Workflow for One-Pot Synthesis of Diaryliodonium Salts

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Caption: Workflow for One-Pot Synthesis of Diaryliodonium Salts.

### Detailed Methodology:

• Reaction Setup: To a solution of the aryl iodide (1.0 equiv) and the arene (2.0 equiv) in a suitable solvent like dichloromethane, add the oxidizing agent (e.g., m-chloroperoxybenzoic



acid, m-CPBA, 1.1 equiv) portion-wise at 0 °C.

- Acid Addition: Slowly add a strong acid, such as trifluoromethanesulfonic acid (TfOH, 1.1 equiv), to the reaction mixture while maintaining the temperature at 0 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
- Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
- Purification: Add diethyl ether to the residue to precipitate the diaryliodonium salt. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford the pure product.

# Protocol for a Photoredox-Catalyzed Arylation of Isonitriles

This protocol is adapted from the work on the synthesis of benzamides.[3]

Materials and Equipment:

- Schlenk tube or vial with a magnetic stir bar
- Blue LED lamp (e.g., 465 nm, 20 W)
- Syringes for liquid handling
- Standard laboratory glassware
- Nitrogen or Argon source for inert atmosphere

### Reagents:

- Isonitrile (0.2 mmol, 1.0 equiv)
- Diaryliodonium salt (0.2 mmol, 1.0 equiv)
- --INVALID-LINK--2 (0.004 mmol, 2 mol%)
- Na<sub>2</sub>CO<sub>3</sub> (0.34 mmol, 1.7 equiv)



- Acetonitrile (MeCN, 2 mL)
- Water (H<sub>2</sub>O, 200 µL)

#### Procedure:

- Setup: To a Schlenk tube, add the isonitrile, diaryliodonium salt, --INVALID-LINK--2, and Na<sub>2</sub>CO<sub>3</sub>.
- Inerting: Evacuate and backfill the tube with nitrogen or argon three times.
- Solvent Addition: Add acetonitrile and water via syringe.
- Irradiation: Place the reaction tube approximately 5-10 cm from the blue LED lamp and stir vigorously. Ensure the reaction is cooled, if necessary, to maintain room temperature.
- Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 10 hours.
- Workup: Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to obtain the desired benzamide.

### **Conclusion and Future Outlook**

Diaryliodonium salts have transitioned from specialized reagents for cationic polymerization to mainstream tools in synthetic photochemistry.[1][2] Their ability to generate both cationic and radical species upon irradiation provides a unique platform for chemical reactivity.[8] The ongoing development of new diaryliodonium salt structures with tailored electronic and steric properties, as well as the discovery of novel photocatalytic systems, will undoubtedly continue to expand their synthetic utility.[9][12] For researchers in drug development and materials science, the mild, efficient, and often selective transformations enabled by these reagents offer a powerful strategy for the construction of complex molecular architectures. As the field of photochemistry advances, diaryliodonium salts are set to remain at the forefront of innovation.



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